molecular formula C15H23NS2 B12788910 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 62202-79-3

3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene

Cat. No.: B12788910
CAS No.: 62202-79-3
M. Wt: 281.5 g/mol
InChI Key: MIOOVECYJVBYKP-UHFFFAOYSA-N
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Description

3,12-Dithia-18-azabicyclo[1231]octadeca-1(18),14,16-triene is a complex organic compound with the molecular formula C15H23NS2 This compound is characterized by its unique bicyclic structure, which includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules containing sulfur and nitrogen atoms under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene
  • 2,11-Diaza-5,8-dioxa-12-metacyclophan

Uniqueness

3,12-Dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene is unique due to its specific bicyclic structure that includes both sulfur and nitrogen atoms. This structure imparts distinctive chemical properties that differentiate it from other similar compounds, making it valuable for specific scientific and industrial applications.

Properties

CAS No.

62202-79-3

Molecular Formula

C15H23NS2

Molecular Weight

281.5 g/mol

IUPAC Name

3,12-dithia-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene

InChI

InChI=1S/C15H23NS2/c1-2-4-6-11-18-13-15-9-7-8-14(16-15)12-17-10-5-3-1/h7-9H,1-6,10-13H2

InChI Key

MIOOVECYJVBYKP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCSCC2=CC=CC(=N2)CSCCC1

Origin of Product

United States

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